![molecular formula C17H23ClFN3O2 B2476210 N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide CAS No. 946233-35-8](/img/structure/B2476210.png)
N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide
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Description
N1-(3-chloro-4-fluorophenyl)-N2-((1-isopropylpiperidin-4-yl)methyl)oxalamide, commonly known as CFM-2, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CFM-2 belongs to the class of oxalamide derivatives and has been studied extensively for its mechanism of action and physiological effects.
Scientific Research Applications
Molecular Synthesis and Drug Development
Synthesis of Polyfunctionalized Piperidone Oxime Ethers and Their Cytotoxicity
A study by Parthiban et al. (2011) details the synthesis of a series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents, including fluoro, chloro, and isopropyl groups. These compounds exhibit significant in vitro antiproliferative activity against the HeLa cell line, demonstrating their potential as anticancer agents. This research highlights the scope for further optimization of the piperidone pharmacophore toward the development of new anticancer drugs (Parthiban, Pallela, Kim, Park, & Jeong, 2011).
Novel Synthesis Approaches
Mamedov et al. (2016) developed a novel one-pot synthetic approach for the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, demonstrating a new methodology that is applicable to the synthesis of anthranilic acid derivatives and oxalamides. This method is simple, high yielding, and provides a new formula for synthesizing related compounds, showcasing the versatility of these chemical structures in drug synthesis and development (Mamedov, Mamedova, Khikmatova, Mironova, Krivolapov, Bazanova, Chachkov, Katsyuba, Rizvanov, & Latypov, 2016).
Pharmacological Properties and Mechanisms
Pharmacological and Behavioral Profile of ACP-103
The study by Vanover et al. (2006) explores the pharmacological properties of ACP-103, a compound structurally similar to the given chemical name, demonstrating its potent inverse agonist activity at the 5-HT2A receptor. This compound showed potential as an antipsychotic agent through its behavioral pharmacological profile, including attenuation of head-twitch behavior and hyperactivity in animal models. These findings contribute to understanding the therapeutic potential of compounds with similar structures in treating psychiatric disorders (Vanover, Weiner, Makhay, Veinbergs, Gardell, Lameh, Del Tredici, Piu, Schiffer, Ott, Burstein, Uldam, Thygesen, Schlienger, Andersson, Son, Harvey, Powell, Geyer, Tolf, Brann, & Davis, 2006).
properties
IUPAC Name |
N'-(3-chloro-4-fluorophenyl)-N-[(1-propan-2-ylpiperidin-4-yl)methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23ClFN3O2/c1-11(2)22-7-5-12(6-8-22)10-20-16(23)17(24)21-13-3-4-15(19)14(18)9-13/h3-4,9,11-12H,5-8,10H2,1-2H3,(H,20,23)(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGBLPFUEYAWGIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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